molecular formula C11H12N2 B2790773 4-(1H-pyrrol-1-ylmethyl)aniline CAS No. 107484-33-3

4-(1H-pyrrol-1-ylmethyl)aniline

Cat. No.: B2790773
CAS No.: 107484-33-3
M. Wt: 172.231
InChI Key: ILMNNLNRNDQVLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Structural Features and Synthetic Significance

The structure of 4-(1H-pyrrol-1-ylmethyl)aniline features a pyrrole (B145914) ring connected at the nitrogen atom (N-1) to a methylene (B1212753) group (-CH₂-), which is in turn bonded to the para-position (C-4) of an aniline (B41778) ring. This linkage provides a degree of conformational flexibility, allowing the two ring systems to adopt various spatial orientations. The aniline moiety possesses a primary amine group (-NH₂), which is a key functional group for further chemical modifications.

The synthesis of pyrrole derivatives is a well-established area of organic chemistry, with numerous methods available for their construction. nih.govscirp.org The synthesis of N-substituted pyrroles, such as 4-(1H-pyrrol-1-ylmethyl)aniline, often involves the reaction of a primary amine with a suitable pyrrole precursor or the direct alkylation of pyrrole itself. The presence of the aniline functional group makes this compound a valuable synthon, or building block, for the preparation of more complex molecules. For instance, the amine group can readily undergo reactions like acylation, alkylation, and diazotization, opening avenues for the creation of a diverse array of derivatives with potentially interesting properties.

Evolution of Research Perspectives on Pyrrole-Aniline Systems

The scientific interest in pyrrole-aniline systems has evolved over time. Initially, research may have focused on the fundamental synthesis and characterization of these compounds. However, with advancements in analytical techniques and a deeper understanding of structure-property relationships, the focus has shifted towards exploring their potential applications.

In recent years, there has been a growing interest in the development of novel pyrrole derivatives for various applications, including as inhibitors for enzymes like COX-2 and LOX in the context of inflammation. nih.gov While specific studies on 4-(1H-pyrrol-1-ylmethyl)aniline's biological activity are not extensively detailed in the provided context, the broader class of pyrrole-aniline compounds is being investigated for its potential in drug discovery.

Furthermore, the electronic properties of pyrrole-aniline systems make them intriguing candidates for materials science research. For example, polymers incorporating pyrrole and aniline units have been explored for their conductive properties. acs.org The ability to tune the electronic characteristics of these systems through chemical modification is a key driver of this research. The study of related compounds, such as those involving imidazole (B134444) (another five-membered heterocycle) and aniline, highlights the broader interest in combining different aromatic and heterocyclic moieties to create functional materials, for instance, for use in organic light-emitting diodes (OLEDs). ossila.com

The investigation of the solid-state structures of related molecules, such as other aniline derivatives, provides insights into the intermolecular interactions that govern their packing in crystals. eurjchem.comresearchgate.netnih.gov This knowledge is crucial for understanding and predicting the physical properties of these materials.

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂ scbt.com
CAS Number52768-17-9 scbt.comchemicalbook.com
Molecular Weight158.20 g/mol scbt.com

Properties

IUPAC Name

4-(pyrrol-1-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h1-8H,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMNNLNRNDQVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 1h Pyrrol 1 Ylmethyl Aniline

Established Synthetic Pathways

The traditional synthesis of pyrrole-containing aniline (B41778) derivatives often relies on fundamental reactions that build the heterocyclic ring or attach it to the aniline moiety. These methods, including Mannich-type reactions, electrophilic aromatic substitution, and condensation reactions, form the bedrock of pyrrole (B145914) chemistry.

Mannich Reaction Approaches for Analogous Compounds

The Mannich reaction is a three-component condensation that provides β-amino-carbonyl compounds, known as Mannich bases. adichemistry.com In the context of pyrrole chemistry, this reaction is a classic method for the aminomethylation of the electron-rich pyrrole ring. adichemistry.com It typically involves the reaction of pyrrole with a non-enolizable aldehyde (like formaldehyde) and a primary or secondary amine. adichemistry.com

The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which then acts as the electrophile. adichemistry.com Pyrrole, behaving as the nucleophile, attacks the iminium ion. This electrophilic substitution preferentially occurs at the C2 position (α-position) of the pyrrole ring due to the superior resonance stabilization of the resulting cationic intermediate compared to attack at the C3 position. chemtube3d.com To avoid the unwanted polymerization of the acid-sensitive pyrrole ring, strong acids are generally avoided, and the reaction is often carried out in solvents like acetic acid. adichemistry.com The final product is a 2-(aminomethyl)pyrrole, a structural analog to the target compound.

A more complex, modern variation involves a proline-catalyzed Mannich reaction-cyclization sequence. This method can be used to synthesize N-arylpyrrole-3-carbaldehydes, where an enamine generated from succinaldehyde (B1195056) and the catalyst reacts with an in situ generated imine from an aniline and an aldehyde. researchgate.net This sequence involves the formation of a Mannich product which subsequently cyclizes to form the pyrrole ring. researchgate.net

Electrophilic Aromatic Substitution Strategies

Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry and a key strategy for functionalizing both pyrrole and aniline precursors. wikipedia.org The pyrrole ring is highly activated towards EAS, reacting more readily than benzene. wikipedia.org This heightened reactivity is due to the nitrogen atom's lone pair of electrons being delocalized into the aromatic system, which stabilizes the cationic intermediate formed during the substitution. wikipedia.org As noted, substitution occurs predominantly at the C2-position. chemtube3d.com

Similarly, the aniline ring is strongly activated by the amino group, which directs incoming electrophiles to the ortho and para positions. wikipedia.org The stability of the intermediate is enhanced because the nitrogen atom can donate electron density to the π-system, creating an additional resonance structure. wikipedia.org

These EAS reactions are critical for preparing the necessary precursors. For instance, nitration of an aromatic ring followed by reduction is a standard method to introduce an amino group that can later be used in a pyrrole synthesis. Conversely, a pre-formed N-arylpyrrole can undergo EAS reactions like acylation or alkylation on the pyrrole ring to introduce further functionality. nih.gov

Condensation Reactions Involving Pyrrole and Aniline Precursors

Among the most versatile and widely used methods for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis. wikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as aniline or a derivative, to form the pyrrole ring. wikipedia.orguctm.edu The reaction is typically accelerated in the presence of protic or Lewis acids. researchgate.net

The mechanism involves the initial formation of a hemiaminal from the attack of the amine on one of the protonated carbonyl groups. uctm.edu Subsequent intramolecular attack of the nitrogen on the second carbonyl group, followed by a series of dehydration steps, leads to the formation of the aromatic pyrrole ring. wikipedia.orguctm.edu This method is highly effective for preparing N-aryl pyrroles from various anilines. researchgate.netias.ac.in

Table 1: Examples of Paal-Knorr Synthesis of N-Aryl Pyrroles This table is interactive and searchable.

1,4-Dicarbonyl Compound Amine Catalyst/Conditions Product Yield Reference
Acetonylacetone o-Nitroaniline Glacial Acetic Acid, Reflux N-(o-nitrophenyl)-2,5-dimethylpyrrole - ias.ac.in
Acetonylacetone o-Amino acetanilide Acetic Acid, Room Temp. N-(o-acetaminophenyl)-2,5-dimethylpyrrole - ias.ac.in
2,5-Hexanedione Aniline Ammonium Niobium Oxalate (ANO) N-phenyl-2,5-dimethylpyrrole 99% researchgate.net
2,5-Hexanedione Benzylamine IRMOF-3 N-benzyl-2,5-dimethylpyrrole - uctm.edu
2,5-Dimethoxytetrahydrofuran (B146720) Aniline Sc(OTf)₃, Solvent-Free N-phenylpyrrole 98% researchgate.net

Another important condensation strategy involves the reaction of anilines with bioderived furans, which serve as precursors to 1,4-dicarbonyls. This transformation can be catalyzed by solid acids like H-form zeolite-Y, offering a greener route to N-substituted pyrroles. researchgate.net

Modernized and Catalyst-Free Synthesis Techniques

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. For N-substituted pyrroles, this has led to the development of catalyst-free and solvent-free procedures that offer high yields and operational simplicity.

A prominent example is the direct reaction of various substituted anilines with 2,5-dimethoxytetrahydrofuran under neat (solvent-free) conditions. tandfonline.com By heating the mixture at 100–120 °C, N-substituted pyrroles can be obtained in excellent yields without the need for any catalyst. tandfonline.com This method is effective for anilines with both electron-donating and electron-withdrawing groups. tandfonline.com

Table 2: Catalyst- and Solvent-Free Synthesis of N-Aryl Pyrroles This table is interactive and searchable.

Aniline Derivative Conditions Time (h) Yield Reference
Aniline 100-120 °C, Neat 12 94% tandfonline.com
4-Methylaniline 100-120 °C, Neat 12 92% tandfonline.com
4-Methoxyaniline 100-120 °C, Neat 12 90% tandfonline.com
4-Chloroaniline 100-120 °C, Neat 14 86% tandfonline.com
4-Nitroaniline 100-120 °C, Neat 16 66% tandfonline.com

Additionally, catalyst-free, multicomponent protocols have been developed for the direct synthesis of functionalized pyrroles. For instance, C3-substituted N-aryl pyrroles can be synthesized in a one-pot "just-mix" fashion by reacting succinaldehyde, a primary amine, and an activated carbonyl compound under open-flask conditions. rsc.org

C-F Activation Strategies in Pyrrolyl/Pyrazolyl Aniline Synthesis

The activation and transformation of carbon-fluorine (C-F) bonds is a highly challenging yet desirable process in organic synthesis due to the prevalence of fluorine in pharmaceuticals and agrochemicals. mdpi.com The high energy of the C-F bond makes it notoriously difficult to cleave. mdpi.com However, strategies have been developed to facilitate its activation, providing pathways to new molecules.

In the context of synthesizing pyrrolyl anilines, C-F activation can be envisioned as a powerful tool for forming the C(aryl)-N(pyrrole) bond. This can be achieved through nucleophilic aromatic substitution on a fluoro-aniline precursor. In transition-metal-free approaches, the C-F bond can be activated by coordination with ions or by the presence of strong electron-withdrawing groups on the aromatic ring. mdpi.com An incoming nucleophile, such as the pyrrolide anion (generated by deprotonating pyrrole with a suitable base), can then attack the carbon atom of the activated C-F bond, displacing the fluoride (B91410) ion and forming the desired N-arylpyrrole product. This strategy offers a direct route to couple the pyrrole and aniline moieties. mdpi.com

Gold-Catalyzed Cyclization in Related Pyrrole-Aniline Scaffold Formation

Gold catalysis has emerged as a powerful tool for constructing complex heterocyclic scaffolds under mild conditions. nih.govacs.orgacs.org Gold catalysts, particularly Au(I) and Au(III) complexes, are potent π-acids that effectively activate alkynes toward nucleophilic attack. nih.govacs.orgacs.org This property has been exploited in the synthesis of pyrroles and related fused systems.

One efficient method involves the gold-catalyzed cycloisomerization of alkynylaziridines. nih.govacs.orgacs.org In this reaction, the gold catalyst activates the alkyne moiety of an N-substituted alkynylaziridine, triggering an intramolecular attack by the aziridine nitrogen. This leads to a ring-opening and cyclization cascade that efficiently constructs the pyrrole ring. This method allows for the synthesis of multisubstituted pyrroles with high regioselectivity. nih.govacs.orgacs.org

Another sophisticated approach is the gold-catalyzed cascade reaction for synthesizing fused pyrroles. nih.gov This process can be initiated by the condensation of an N-alkynylhydroxammonium salt with an enolizable ketone. The subsequent addition of a gold catalyst triggers a cascade featuring a 3,3-sigmatropic rearrangement, followed by cyclization and dehydration to yield polycyclic pyrrole skeletons. nih.gov These gold-catalyzed methods provide access to complex pyrrole-containing scaffolds that are difficult to synthesize using traditional methods. nih.gov

Diastereoselective Synthesis of Related N-Methylspiroindolines

While not a direct synthesis of 4-(1H-pyrrol-1-ylmethyl)aniline, the methodologies for constructing complex N-substituted heterocyclic scaffolds like N-methylspiroindolines provide insight into advanced synthetic strategies. Spiroindolines are recognized as important structures in medicinal chemistry. nih.govdiva-portal.org A significant method for their synthesis is the palladium(0)-catalyzed intramolecular Mizoroki-Heck annulation. nih.govdiva-portal.orgacs.org

This approach has been successfully applied to cyclopentenyl-tethered 2-bromo-N-methylanilines to produce a series of 14 different N-methylspiroindolines. nih.govdiva-portal.orgacs.org The reactions demonstrated high efficiency, with yields ranging from 59% to 81% and excellent diastereoselectivity of over 98%. nih.govdiva-portal.orgacs.org The high degree of stereocontrol was rationalized through density functional theory (DFT) calculations and confirmed empirically by X-ray crystallography. nih.govdiva-portal.orgacs.org

The synthesis of the precursor N-methylallylanilines involves a two-step sequence: allylic chloride substitution followed by N-methylation using methyl iodide and potassium bis(trimethylsilyl)amide (KHMDS). nih.govacs.org The subsequent spirocyclization employs a palladium catalyst, Pd(t-Bu₃P)₂, and triethylamine in DMF. nih.gov This diastereoselective method highlights a sophisticated strategy for controlling stereochemistry in complex nitrogen-containing cyclic systems. nih.govacs.org

Table 1: Conditions for Diastereoselective Spirocyclization of N-Methylallylanilines
ParameterConditionReference
CatalystPd(t-Bu₃P)₂ (10 mol %) nih.gov
BaseEt₃N (2 equivalents) nih.gov
SolventDMF nih.gov
Temperature80 °C acs.org
Yields59-81% nih.govdiva-portal.orgacs.org
Diastereoselectivity>98% nih.govdiva-portal.orgacs.org

N-Functionalization Strategies for Pyrrole Moieties

The pyrrole ring is an electron-rich heteroaromatic compound, making it a privileged structure in pharmaceuticals and natural products. researchgate.netnih.gov Its functionalization is classically dominated by aromatic electrophilic substitution reactions. researchgate.netnih.gov However, modern synthetic chemistry has expanded the toolkit for modifying the pyrrole scaffold, particularly for N-functionalization, which is crucial for synthesizing compounds like 4-(1H-pyrrol-1-ylmethyl)aniline.

Recent advances have focused on various catalytic and non-catalytic methods for direct functionalization. nih.gov These include:

Metal-Catalyzed C-H Functionalization : Transition metal catalysis offers pathways to functionalize C-H bonds on the pyrrole ring that are often difficult to achieve with traditional Lewis acid-based methods. researchgate.netnih.gov Dirhodium tetracarboxylate-catalyzed reactions, for instance, can achieve highly enantio- and diastereoselective C-H functionalization at the C2 position of N-Boc-2,5-dihydro-1H-pyrrole. nih.gov

Radical-Based Functionalization : Metal-free oxidative conditions can be used to generate radical intermediates for pyrrole functionalization, an area that has been less highlighted in the literature. researchgate.netnih.gov

Photocatalyzed and Electrochemical Conditions : These modern techniques represent emerging areas for pyrrole functionalization, offering alternative reaction pathways. researchgate.netnih.gov

N-Substitution with Alkyl Halides : In ionic liquids, pyrrole can undergo highly regioselective N-substitution with reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield N-substituted pyrroles in excellent yields. organic-chemistry.org

These strategies provide a versatile platform for introducing a wide array of substituents onto the pyrrole nitrogen, enabling the synthesis of diverse pyrrole derivatives.

Role of 2,5-Dimethoxytetrahydrofuran in Pyrrole Ring Formation

The Paal-Knorr condensation is a cornerstone method for the synthesis of pyrroles and is directly relevant to the formation of the 1-(aminobenzyl)pyrrole core of the target molecule. nih.gov In this reaction, 2,5-dimethoxytetrahydrofuran serves as a stable and convenient precursor to succinaldehyde, a key 1,4-dicarbonyl intermediate. organic-chemistry.orgnih.gov

Under mild acidic conditions, the methoxy groups in 2,5-dimethoxytetrahydrofuran are hydrolyzed, leading to the in situ formation of the reactive dialdehyde. nih.gov This intermediate then reacts with a primary amine, such as 4-aminobenzylamine (which would be the precursor for the target compound), via nucleophilic addition. The subsequent dehydration and aromatization lead to the formation of the stable N-substituted pyrrole ring. nih.gov

This synthetic route is known for its operational simplicity and efficiency. It has been adapted for various reaction conditions:

Catalysis : Catalytic amounts of iron(III) chloride in water or molecular iodine under solventless microwave irradiation have been shown to effectively promote the condensation. organic-chemistry.orgnih.gov

Reaction Conditions : The reaction can be performed under very mild conditions, including at room temperature or with microwave assistance, often leading to excellent yields in short reaction times. organic-chemistry.orgnih.govresearchgate.net

The reaction is broadly applicable to both aliphatic and aromatic amines, making it a robust method for preparing a wide range of N-substituted pyrroles. nih.gov

Table 2: Examples of N-Substituted Pyrrole Synthesis using 2,5-Dimethoxytetrahydrofuran
Amine TypeCatalyst/ConditionsKey FeatureReference
Various amines and sulfonamidesIron(III) chloride in waterOperationally simple, practical, and economical organic-chemistry.org
Aliphatic and aromatic aminesMolecular iodine (~5 mol%), microwave, solvent-freeExpeditious, excellent yields nih.gov
O-substituted carbamatesNot specifiedProduces N-alkoxycarbonyl pyrroles organic-chemistry.org

Chemical Reactivity and Transformation Pathways of 4 1h Pyrrol 1 Ylmethyl Aniline

Oxidative and Reductive Transformations

The pyrrole (B145914) and aniline (B41778) rings in 4-(1H-pyrrol-1-ylmethyl)aniline are susceptible to oxidative transformations. The pyrrole moiety can undergo oxidative polymerization, a common reaction for pyrrole and its derivatives, often initiated by chemical oxidants or electrochemical means. researchgate.net This process involves the formation of radical cations that couple to form polymer chains. researchgate.net The aniline portion of the molecule is also prone to oxidation. The amino group can be oxidized, and under certain conditions, this can lead to the formation of polymeric structures. beilstein-journals.org For instance, the oxidation of aniline can proceed through various intermediates, ultimately leading to polyaniline. researchgate.net

Hypervalent iodine reagents are effective in mediating oxidative cyclization reactions. For example, N-allylic amides can be oxidatively cyclized to dihydrooxazole derivatives. acs.org While not directly involving 4-(1H-pyrrol-1-ylmethyl)aniline, this highlights a class of oxidative transformations that could potentially be applied to suitably modified derivatives.

Reductive transformations can also occur. For instance, the reduction of a nitro group to an aniline is a key step in the synthesis of some pyrrolo[1,2-a]quinoxalines. researchgate.net This type of reduction is a fundamental transformation in organic synthesis and could be relevant in the synthesis or modification of derivatives of 4-(1H-pyrrol-1-ylmethyl)aniline.

Electrophilic and Nucleophilic Substitution Reactions

Both the aniline and pyrrole rings in 4-(1H-pyrrol-1-ylmethyl)aniline are active towards electrophilic substitution. The amino group of the aniline ring is a strong activating group, directing incoming electrophiles to the ortho and para positions. scribd.com Similarly, the pyrrole ring is highly reactive towards electrophiles, with substitution typically occurring at the C2 and C5 positions.

The reactivity of aniline in electrophilic substitution is well-documented, with reactions such as halogenation, nitration, and sulfonation proceeding readily. scribd.comyoutube.com For example, the bromination of aniline in aqueous bromine results in the formation of 2,4,6-tribromoaniline. scribd.com To achieve mono-substitution, protection of the amino group, often by acetylation, is necessary. scribd.com

Pyrrole also readily undergoes electrophilic substitution. Due to the electron-rich nature of the five-membered ring, it is more reactive than benzene. youtube.com

Nucleophilic substitution reactions are also pertinent, particularly in the synthesis of the parent molecule and its derivatives. One synthetic route to a related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, involves a nucleophilic substitution where a deprotonated pyrazole (B372694) derivative displaces a fluoride (B91410) ion in an SN2-type mechanism. mdpi.com This indicates the potential for the pyrrole nitrogen, once deprotonated, to act as a nucleophile. Pyridine, a six-membered heterocycle, undergoes nucleophilic aromatic substitution when a good leaving group is present at the 2 or 4 position. youtube.com

Mechanisms of Reaction and Intermediate Formation

Understanding the mechanisms of reactions involving 4-(1H-pyrrol-1-ylmethyl)aniline is crucial for controlling reaction outcomes and designing new synthetic pathways. Key mechanistic aspects include the nature of transition states and the formation of reactive intermediates.

Investigation of S(N)2-Type Transition States

The formation of related compounds has been studied computationally, revealing the involvement of S(N)2-type transition states. For the synthesis of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, density functional theory (DFT) calculations suggest a mechanism where a deprotonated pyrazole acts as the nucleophile, attacking a trifluoromethyl group and displacing a fluoride leaving group. mdpi.com This type of backside attack is characteristic of an S(N)2 reaction, proceeding through a high-energy transition state where the carbon atom is pentacoordinate. masterorganicchemistry.comyoutube.com The stability of the leaving group and the strength of the nucleophile are critical factors in these reactions. youtube.com

Proposed Gold-Carbene Intermediates in Cyclization Reactions

Gold-catalyzed reactions have emerged as powerful tools in organic synthesis, often proceeding through the formation of gold-carbene intermediates. nih.gov These reactive species can participate in a variety of transformations, including cyclization and cycloaddition reactions. nih.gov In the synthesis of pyrrolo[1,2-a]quinoxalines from unconjugated ynone derivatives and 1,2-diaminoarenes, a gold-carbene intermediate is proposed to be a key species in the reaction mechanism. researchgate.net Gold(I) catalysts can also promote the cycloisomerization of enynes to form cyclobutene (B1205218) derivatives through gold-carbene intermediates. acs.org The isolation and characterization of gold and copper carbene intermediates in the catalytic amination of alkynes have provided direct evidence for their role in these transformations. nih.gov

Influence of Substituents on Reactivity Profiles

Substituents on the aromatic rings of 4-(1H-pyrrol-1-ylmethyl)aniline can significantly influence its reactivity. In electrophilic aromatic substitution, electron-donating groups, such as the amino group in aniline, activate the ring and direct incoming electrophiles to the ortho and para positions. hrpatelpharmacy.co.in Conversely, electron-withdrawing groups deactivate the ring and direct substitution to the meta position. libretexts.org

The electronic nature of substituents also plays a crucial role in the stability of intermediates. In radical reactions, the polarity of substituents can affect the stability of benzylic radicals. acs.org In the context of polymerization, the nature of substituents on the pyrrole ring can affect the properties of the resulting polymer. For example, the length of an alkyl chain on the pyrrole nitrogen can influence the conductivity of the copolymer. sid.ir

Polymerization Mechanisms and Electroactivity of Pyrrole-Aniline Derivatives

The presence of both pyrrole and aniline moieties in 4-(1H-pyrrol-1-ylmethyl)aniline makes it a potential monomer for the synthesis of conducting copolymers. The polymerization of pyrrole and aniline can be achieved through chemical or electrochemical oxidation. researchgate.netresearchgate.net

The mechanism of oxidative polymerization of pyrrole involves the formation of radical cations, which then couple. researchgate.net Similarly, the polymerization of aniline proceeds through an oxidative mechanism. researchgate.net When both monomers are present, copolymers can be formed, and their properties depend on the monomer feed ratio and the polymerization conditions. sci-hub.semdpi.com

The resulting poly(aniline-co-pyrrole) copolymers exhibit electroactivity, meaning they can be reversibly oxidized and reduced. sid.irresearchgate.net This property is crucial for their application in various electrochemical devices. The electroactivity and conductivity of these copolymers can be tuned by varying the composition and structure of the polymer chains. sid.ir For instance, copolymers with a higher proportion of pyrrole tend to exhibit higher electroactivity. sid.ir These conducting polymers are being explored for a range of applications, including sensors, supercapacitors, and biomedical devices. sci-hub.semdpi.comfrontiersin.org

PropertyDescriptionReferences
Oxidative Polymerization Both pyrrole and aniline moieties can undergo oxidative polymerization to form conducting polymers. researchgate.netresearchgate.net
Electrophilic Substitution The aniline and pyrrole rings are activated towards electrophilic attack. scribd.comyoutube.com
Nucleophilic Substitution The pyrrole nitrogen can act as a nucleophile in S(N)2 reactions. mdpi.com
Intermediate Formation Reactions can proceed through S(N)2 transition states and gold-carbene intermediates. researchgate.netmdpi.comnih.gov
Copolymerization Pyrrole and aniline can be copolymerized to form electroactive materials. sid.irresearchgate.netsci-hub.se

Cyclocondensation Reactions with Carbonyl Compounds for Novel Heterocyclic Systems

The molecular architecture of 4-(1H-pyrrol-1-ylmethyl)aniline, which features a primary arylamine linked to a nucleophilic pyrrole ring by a methylene (B1212753) bridge, makes it an ideal substrate for cyclocondensation reactions with carbonyl compounds. These reactions serve as powerful tools for the synthesis of complex, fused heterocyclic systems. The primary pathway for this transformation is analogous to the classic Pictet-Spengler reaction, a well-established method for constructing tetrahydroisoquinoline and β-carboline skeletons from β-arylethylamines. wikipedia.org

The reaction mechanism commences with the condensation of the primary amino group of 4-(1H-pyrrol-1-ylmethyl)aniline with an aldehyde or a ketone. This initial step forms a Schiff base, or imine intermediate. In the presence of an acid catalyst, the imine is protonated to generate a highly electrophilic iminium ion. This ion is the key reactive species that triggers the subsequent intramolecular cyclization.

The electron-rich pyrrole ring, acting as the intramolecular nucleophile, then attacks the electrophilic carbon of the iminium ion. In accordance with the known reactivity of 1-substituted pyrroles, this electrophilic substitution occurs preferentially at the C-2 or C-5 position, which are the most nucleophilic sites. This ring-closing step, which is typically irreversible, results in the formation of a new six-membered ring fused to the pyrrole core. Subsequent deprotonation re-aromatizes the pyrrole ring (if it lost aromaticity during the attack) and neutralizes the product.

This versatile reaction can be carried out with a wide variety of carbonyl compounds, allowing for the introduction of diverse substituents onto the newly formed heterocyclic framework. The nature of the carbonyl compound (aldehyde or ketone) and its substituents directly influences the structure of the final product. For instance, reaction with a simple aldehyde like acetaldehyde (B116499) would introduce a methyl group at the bridgehead carbon of the new ring, while reaction with a ketone would result in a quaternary carbon at the same position.

The reaction conditions are typically mild, often involving a Brønsted or Lewis acid catalyst in a suitable solvent at room or elevated temperatures. mdpi.com The choice of catalyst and conditions can be optimized to improve yields and, in the case of chiral carbonyls or catalysts, to control stereoselectivity. dicp.ac.cn

While specific experimental studies on 4-(1H-pyrrol-1-ylmethyl)aniline are not extensively documented, its structural similarity to other β-arylethylamines allows for the prediction of its reactivity. The table below outlines the plausible heterocyclic systems that could be synthesized from its reaction with various carbonyl compounds, based on the established Pictet-Spengler cyclization pathway.

Interactive Data Table: Predicted Products from Cyclocondensation of 4-(1H-pyrrol-1-ylmethyl)aniline

Carbonyl CompoundCatalyst (Example)Predicted Heterocyclic SystemR1R2
FormaldehydeTrifluoroacetic Acid (TFA)Pyrrolo[3,2-g]tetrahydroquinolineHH
AcetaldehydeHydrochloric Acid (HCl)1-Methyl-pyrrolo[3,2-g]tetrahydroquinolineHCH₃
Benzaldehyde (B42025)Trifluoroacetic Acid (TFA)1-Phenyl-pyrrolo[3,2-g]tetrahydroquinolineHC₆H₅
AcetoneLewis Acid (e.g., InCl₃) acs.org1,1-Dimethyl-pyrrolo[3,2-g]tetrahydroquinolineCH₃CH₃
CyclohexanoneTrifluoroacetic Acid (TFA)Spiro[cyclohexane-1,1'-pyrrolo[3,2-g]tetrahydroquinoline](CH₂)₅

Advanced Spectroscopic and Structural Characterization of 4 1h Pyrrol 1 Ylmethyl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of 4-(1H-pyrrol-1-ylmethyl)aniline, providing detailed information about its atomic connectivity and chemical environment.

¹H-NMR and ¹³C-NMR for Structural Elucidation

For instance, in related pyrrole-containing aniline (B41778) derivatives, the protons of the pyrrole (B145914) ring typically appear as distinct signals in the ¹H-NMR spectrum. The methylene (B1212753) bridge protons in 4-(1H-pyrrol-1-ylmethyl)aniline would be expected to show a characteristic singlet, while the aromatic protons of the aniline ring would exhibit a splitting pattern indicative of their substitution. The amine protons would likely appear as a broad singlet.

The ¹³C-NMR spectrum would complement this information, with distinct signals for the pyrrole carbons, the methylene carbon, and the carbons of the aniline ring. The chemical shifts of these carbons provide valuable information about the electronic environment within the molecule.

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for a Related Pyrrole Derivative

Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
1-(4-acetylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione ekb.eg2.60 (3H, s, CH₃), 7.56 (2H, d, J = 8.3 Hz, Ar-H), 8.01 (2H, d, J = 8.3 Hz, Ar-H)26.83, 126.51, 129.03, 132.89, 134.96, 136.15, 161.87, 197.21

Two-Dimensional (2D) NMR Experiments for Unambiguous Structure Assignment

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. While specific 2D NMR data for 4-(1H-pyrrol-1-ylmethyl)aniline were not found, the application of these techniques to similar molecules demonstrates their utility. A COSY spectrum would reveal the coupling between adjacent protons, for example, within the aniline ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals in the ¹³C-NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in 4-(1H-pyrrol-1-ylmethyl)aniline. The IR spectrum of a related compound, N-((1H-pyrrol-2-yl)methylene)aniline, confirms the presence of key structural features. researchgate.net The characteristic N-H stretching vibration of the pyrrole and aniline moieties, C-H stretching of the aromatic and pyrrole rings, and C=C stretching of the aromatic ring are all identifiable.

Table 2: Key IR Absorption Bands for a Related Pyrrole Schiff Base

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
N-H (Pyrrole)Stretching~3400
C-H (Aromatic)Stretching~3100
C=N (Imine)Stretching~1620
C=C (Aromatic)Stretching~1580
C-NStretching~1350

Data is for N-((1H-pyrrol-2-yl)methylene)aniline and serves as a representative example. researchgate.net

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of 4-(1H-pyrrol-1-ylmethyl)aniline. The electron impact mass spectrum of the related compound 1-(4-acetylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione shows the molecular ion peak, confirming its molecular weight. ekb.eg For 4-(1H-pyrrol-1-ylmethyl)aniline, HRMS would provide the exact mass, allowing for the confirmation of its chemical formula. Fragmentation analysis would likely show cleavage of the bond between the methylene group and the aniline or pyrrole ring, providing further structural confirmation.

X-ray Crystallography for Solid-State Structure and Polymorphism Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.combohrium.com This technique can reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While a crystal structure for 4-(1H-pyrrol-1-ylmethyl)aniline was not found, the analysis of a similar molecule, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, demonstrates the power of this technique. mdpi.combohrium.com For this compound, X-ray crystallography revealed the existence of two different polymorphs, which are different crystalline forms of the same molecule. mdpi.combohrium.com These polymorphs exhibit distinct intermolecular interactions. mdpi.combohrium.com A similar analysis of 4-(1H-pyrrol-1-ylmethyl)aniline would provide invaluable insight into its solid-state packing and potential for polymorphism.

Spectroelectrochemical Characterization Techniques

The spectroelectrochemical characterization of 4-(1H-pyrrol-1-ylmethyl)aniline would provide information on its redox properties and the changes in its electronic absorption spectrum upon oxidation or reduction. While specific studies on this molecule are not available, the electrochemical behavior of related polypyrrole and aniline derivatives is well-documented. It is expected that 4-(1H-pyrrol-1-ylmethyl)aniline can be electrochemically polymerized to form a conducting polymer. The resulting polymer would likely exhibit electrochromic properties, changing color as its oxidation state is varied. The cyclic voltammogram of such a polymer would show characteristic oxidation and reduction peaks, providing information about its electrochemical stability and redox potentials.

Computational and Theoretical Investigations of 4 1h Pyrrol 1 Ylmethyl Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying medium-sized organic molecules. scirp.org DFT calculations are used to determine the electronic structure of a molecule, from which a wide range of properties can be derived. For a molecule like 4-(1H-pyrrol-1-ylmethyl)aniline, a typical DFT study would employ a functional, such as B3LYP or MN15-L, combined with a basis set like 6-31G(d,p) or def2-TZVP, to model its behavior accurately. mdpi.comscirp.orgmdpi.com

A fundamental step in any computational study is geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule—its most stable three-dimensional structure. conflex.net For 4-(1H-pyrrol-1-ylmethyl)aniline, this process would determine key structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles.

Table 1: Illustrative Optimized Geometrical Parameters for 4-(1H-pyrrol-1-ylmethyl)aniline Note: This table presents hypothetical data to illustrate the typical output of a DFT geometry optimization. Actual values would be determined via specific calculations.

ParameterBond/AnglePredicted Value
Bond Lengths C-N (Aniline)~1.40 Å
C-N (Pyrrole-Methylene)~1.47 Å
N-C (Pyrrole)~1.38 Å
C=C (Pyrrole)~1.37 Å
Bond Angles C-N-C (Aniline-Methylene-Pyrrole)~112°
H-N-H (Aniline)~110°
Dihedral Angle Aniline (B41778) Ring - Methylene (B1212753) Bridge~90°

Once the optimized geometry is found, computational chemists perform frequency calculations. researchgate.net These calculations predict the vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net By comparing the calculated vibrational frequencies with experimentally measured spectra, researchers can validate the accuracy of the computed structure. mdpi.com

For 4-(1H-pyrrol-1-ylmethyl)aniline, these calculations would predict characteristic frequencies for N-H stretching in the aniline group, aromatic C-H stretching, C=C stretching in the aromatic rings, and the various vibrations of the methylene bridge. mdpi.comresearchgate.net A strong correlation between the predicted and experimental spectra would confirm that the calculated lowest-energy structure is correct. mdpi.com

Table 2: Illustrative Vibrational Frequency Assignments for 4-(1H-pyrrol-1-ylmethyl)aniline Note: This table shows example data correlating predicted vibrational modes to experimental spectroscopic data. Actual values require specific calculation and measurement.

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
N-H Stretch (Aniline)~3450, ~3350~3448, ~3328 mdpi.comAsymmetric & Symmetric Stretch
Aromatic C-H Stretch~3100 - 3000~3050Phenyl and Pyrrole (B145914) Rings
CH₂ Stretch (Methylene)~2950, ~2870~2925Asymmetric & Symmetric Stretch
Aromatic C=C Stretch~1630~1626 mdpi.comPhenyl and Pyrrole Rings

DFT calculations are invaluable for studying chemical reactions. They can be used to calculate the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for a reaction, indicating whether a reaction is exothermic/endothermic and spontaneous. researchgate.net Furthermore, computational methods can determine the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to proceed. youtube.comyoutube.com

For instance, in a potential synthesis of 4-(1H-pyrrol-1-ylmethyl)aniline, DFT could be used to compare different reaction pathways, predict reaction yields, and understand the energetic costs of bond breaking and formation. mdpi.comresearchgate.net Studies on similar systems have calculated Gibbs free energy and enthalpy for C-F activation reactions, demonstrating the feasibility of such predictions. mdpi.com

The transition state is the highest energy point along a reaction coordinate, representing a fleeting molecular structure between reactants and products. youtube.com Characterizing the geometry and energy of the transition state is crucial for understanding a reaction's mechanism and its rate. DFT calculations can locate and characterize these transition states. mdpi.com For a reaction involving 4-(1H-pyrrol-1-ylmethyl)aniline, such as an electrophilic substitution on the aniline ring, transition state analysis would reveal the precise geometry of the intermediate complex and provide the activation energy needed to reach it. mdpi.comnih.gov

The reactivity of a molecule is governed by its electronic structure. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary importance.

HOMO: The outermost orbital containing electrons. It represents the ability to donate electrons. For 4-(1H-pyrrol-1-ylmethyl)aniline, the HOMO is expected to be localized primarily on the electron-rich aniline ring.

LUMO: The innermost orbital without electrons. It represents the ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. thaiscience.infoscience.gov A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution on the surface of a molecule. tandfonline.com These maps use color to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For 4-(1H-pyrrol-1-ylmethyl)aniline, an MESP map would likely show negative potential around the nitrogen atom of the aniline group and the π-system of the rings, indicating these are sites for electrophilic attack.

Quantum Chemical Descriptors and Reactivity Prediction

From the fundamental properties calculated by DFT, a set of quantum chemical descriptors can be derived to quantify and predict a molecule's reactivity. mit.eduredalyc.org These descriptors translate complex electronic structure information into intuitive chemical concepts.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).

Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.

Electrophilicity Index (ω): A global measure of a molecule's ability to act as an electrophile.

By calculating these values for 4-(1H-pyrrol-1-ylmethyl)aniline, one could predict its behavior in various chemical environments, such as its likelihood to participate in nucleophilic versus electrophilic reactions or its stability. thaiscience.inforesearchgate.net

Table 3: Illustrative Quantum Chemical Descriptors Note: This table contains representative values for a molecule of this type. Actual calculated values would be specific to 4-(1H-pyrrol-1-ylmethyl)aniline.

DescriptorSymbolTypical Calculated Value (eV)Interpretation
HOMO EnergyE_HOMO-5.2Electron-donating ability
LUMO EnergyE_LUMO-0.8Electron-accepting ability
HOMO-LUMO GapΔE4.4High stability, moderate reactivity
Ionization PotentialI5.2Energy to lose an electron
Electron AffinityA0.8Energy gain upon accepting an electron
Electronegativityχ3.0Overall electron-attracting tendency
Chemical Hardnessη2.2Resistance to electronic change
Electrophilicity Indexω2.04Global electrophilic nature

Natural Bonding Orbital (NBO) Analysis for Charge Delocalization

Natural Bonding Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions into a simple, intuitive Lewis-like structure of localized bonds and lone pairs. This approach is particularly useful for quantifying the extent of electron delocalization, also known as hyperconjugation, which is a key factor in molecular stability and reactivity. The analysis examines interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). The strength of these interactions is estimated using second-order perturbation theory, resulting in a stabilization energy, E(2). A higher E(2) value signifies a more significant delocalization and a stronger interaction between the donor and acceptor orbitals. researchgate.netstackexchange.com

In the case of aniline-water complexes, NBO analysis reveals that the nitrogen lone pair of aniline is a strong electron donor. physchemres.org The stabilization energy (E(2)) associated with the charge transfer from the nitrogen lone pair (LP(N)) to the antibonding orbitals of the adjacent ring system is a critical measure of this delocalization. In a substituted aniline, such as 4-nitro-3-(trifluoromethyl)aniline, the delocalization from the amine group's lone pair to the ring's π* orbitals (LP(N) → π*(C-C)) results in significant stabilization energy, indicating substantial charge transfer that influences the molecule's electronic properties. nih.gov

Table 1: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for Aniline-type Structures This table is illustrative, based on findings for related aniline compounds to demonstrate the principles of NBO analysis.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Type of Interaction
LP (N) π* (Carom-Carom) ~5-15 Lone pair delocalization into phenyl ring
π (Carom-Carom) π* (Carom-Carom) ~15-25 Intramolecular π-system conjugation
π (Cpyrrole-Cpyrrole) π* (Carom-Carom) Variable Conjugation between pyrrole and phenyl systems

Source: Data principles derived from studies on aniline derivatives. researchgate.nettandfonline.comphyschemres.orgnih.gov

These delocalization effects, particularly the interaction of the nitrogen lone pair with the aromatic system, are fundamental to the chemical behavior of 4-(1H-pyrrol-1-ylmethyl)aniline, influencing its nucleophilicity, basicity, and potential as a building block in larger molecular structures. sci-hub.st

Theoretical Studies on Reaction Kinetics and Mechanisms

Theoretical studies are instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating reaction rate constants. This provides a deep understanding of reaction mechanisms and kinetics that can be difficult to obtain through experimental methods alone. For aromatic amines, common reactions involve interactions with radicals, electrophiles, and participation in oxidative coupling.

A computational study on the reaction of a closely related compound, 4-methyl aniline, with the hydroxyl (OH) radical provides significant insights. doaj.orgmdpi.comresearchgate.net Using density functional theory (DFT) methods like M06-2X and high-level methods such as CCSD(T), researchers can model the reaction pathways. doaj.orgmdpi.com The primary mechanisms identified are hydrogen abstraction from the amino (-NH2) group, hydrogen abstraction from the methyl (-CH3) group, and OH radical addition to the aromatic ring at various positions (ortho, meta, para). mdpi.com

Similarly, a theoretical investigation into the reaction between aniline and the methyl (CH3) radical showed competition between H-abstraction from the amino group and CH3-addition to the ortho-carbon of the aniline ring. nih.gov Such studies provide crucial kinetic data and mechanistic details, including activation energies and rate constants, which are vital for modeling atmospheric chemistry and combustion processes. nih.gov

The table below summarizes typical kinetic data obtained from theoretical studies on aniline derivatives, which can be considered analogous to the expected reactivity of 4-(1H-pyrrol-1-ylmethyl)aniline.

Table 2: Calculated Kinetic Parameters for Reactions of Aniline Derivatives This table presents representative data from theoretical studies on analogous compounds to illustrate kinetic analysis.

Reaction Method Activation Energy (ΔG‡) (kcal/mol) Rate Constant (k)
4-Methyl Aniline + OH M06-2X / CCSD(T) Not explicitly stated, but rate coefficient provided 2.04 × 10⁻¹⁸ T².⁰⁷ exp[(11.2 kJ/mol)/RT] cm³/s
Aniline + CH₃ (H-abstraction) CCSD(T)//M06-2X ~9.7 (derived from Arrhenius plot) 7.5 × 10⁻²³ T³.⁰⁴ exp[(-40.63 kJ·mol⁻¹)/RT] cm³ molecule⁻¹ s⁻¹

Source: Data from computational studies on 4-methyl aniline and aniline. mdpi.comnih.gov

These theoretical models are essential for predicting the fate of compounds like 4-(1H-pyrrol-1-ylmethyl)aniline in various chemical environments and for designing synthetic pathways. beilstein-journals.orgmurdoch.edu.au

Computational Modeling in Material Design and Property Prediction

Computational modeling has become an indispensable tool for the rational design of new materials and for predicting their properties before their costly and time-consuming synthesis. By correlating molecular structure with macroscopic properties, these models accelerate the discovery of materials for specific applications. researchgate.net For molecules containing pyrrole and aniline motifs, key applications lie in organic electronics and corrosion inhibition.

Pyrrole-containing polymers are of great interest for use as organic semiconductors in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgnih.govbohrium.comresearchgate.net Although pyrrole is electron-rich, its application has been limited by instability. However, computational screening has shown that stable materials can be designed without sacrificing their desirable electronic properties. acs.orgnih.govbohrium.com DFT calculations are used to predict key electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and charge transport properties. These parameters are crucial for determining a material's potential performance in an electronic device. researchgate.net

Another significant application is the use of Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. These statistical models establish a mathematical relationship between numerically encoded structural features (molecular descriptors) and a specific property or activity. nih.govmdpi.com For aniline derivatives, QSPR models have been successfully developed to predict properties like viscosity. researchgate.net

In the context of material protection, aniline and its derivatives are often studied as corrosion inhibitors. Computational models can predict their effectiveness by calculating properties related to their ability to adsorb onto a metal surface. Descriptors such as HOMO energy (related to the ability to donate electrons), LUMO energy (related to the ability to accept electrons), and the dipole moment are correlated with inhibition efficiency. researchgate.net Furthermore, machine learning approaches are increasingly integrated with quantum chemical calculations to build robust predictive models for properties like mutagenicity in aromatic amines, which is crucial for safety assessment in material design. acs.orgresearchgate.netnih.govnih.gov

Table 3: Key Molecular Descriptors Used in Computational Material Design This table outlines important descriptors and their relevance in predicting material properties for aniline and pyrrole-based compounds.

Descriptor Relevance in Material Design Predicted Property
HOMO Energy Indicates electron-donating ability Semiconductor performance, Corrosion inhibition
LUMO Energy Indicates electron-accepting ability Semiconductor performance, Reactivity
HOMO-LUMO Gap Relates to electronic excitation energy and stability Optical properties, Color, Reactivity
Dipole Moment Influences intermolecular interactions and solubility Self-assembly, Film morphology, Viscosity

Source: Principles derived from computational chemistry and QSAR/QSPR studies. acs.orgnih.govresearchgate.net

By leveraging these computational tools, researchers can efficiently screen virtual libraries of compounds derived from the 4-(1H-pyrrol-1-ylmethyl)aniline scaffold to identify promising candidates for advanced materials with tailored electronic, optical, or protective properties. acs.orgnih.gov

Explorations in Materials Science and Functional Materials

Applications as Monomers for Conducting Polymers

N-substituted pyrroles are a significant class of monomers used in the synthesis of conducting polymers. The substitution on the nitrogen atom can be used to modify the properties of the resulting polymer, such as solubility, processability, and function, paving the way for applications in sustainable and biomass-based organic electronics. diva-portal.orgacs.orgresearchgate.net

The electrochemical polymerization of pyrrole (B145914) and its derivatives is a well-established method for creating conductive polymer films on electrode surfaces. diva-portal.org This process involves the anodic oxidation of the monomer, leading to the formation of radical cations that subsequently couple to form polymer chains. These films can be deposited with controlled thickness and morphology. diva-portal.org

The properties of polymers derived from N-substituted pyrroles are highly dependent on the nature of the substituent. Generally, substitution on the nitrogen atom of the pyrrole ring tends to decrease the electrical conductivity of the resulting polymer compared to unsubstituted polypyrrole. google.com This is often attributed to increased steric hindrance, which can disrupt the planarity of the polymer backbone and impede charge transport.

However, the functional groups introduced via N-substitution can impart other desirable properties. For example, the incorporation of groups like the aniline (B41778) moiety can be used to tune the polymer's redox behavior, optical properties, and potential for further functionalization. acs.org The resulting polymers typically exhibit electrochromism, changing color in response to their oxidation state. The electrochemical redox process in N-substituted polypyrroles is generally considered to be highly reversible. google.com

The table below summarizes the properties of polymers derived from related N-substituted pyrrole monomers to provide context for the expected characteristics of poly(4-(1H-pyrrol-1-ylmethyl)aniline).

MonomerPolymer PropertyApplication/Finding
N-phenylpyrrole Exhibits reversible oxidation and reduction processes upon electropolymerization. acs.orgUsed as a model for understanding the electropolymerization of N-substituted pyrroles. acs.org
1-[4-(1H-pyrrol-1-yl)phenyl]ethan-1-one The monomer is electropolymerizable, forming a stable polymeric film on conducting surfaces. diva-portal.orgInvestigated for potential use in biosensing applications due to its tailored surface properties. diva-portal.org
Poly[4-(pyrrol-1-ylmethyl)benzoic acid] Forms films that can be loaded with metal microparticles (e.g., Cobalt) after synthesis. researchgate.netThe resulting composite material shows potential for magnetic storage applications. researchgate.net
3-substituted pyrroles Polymers maintain higher conductivity compared to N-substituted analogs. google.commdpi.comThe lower steric hindrance in 3-substituted polypyrroles leads to better electronic properties. google.com

Development of Organic Electronic Components

Conducting polymers derived from pyrrole and aniline are foundational materials in the field of organic electronics. diva-portal.orgresearchgate.net The ability to synthesize N-substituted polypyrroles opens pathways to creating materials with tailored properties for specific electronic applications. diva-portal.orgacs.orgresearchgate.net These materials can be processed into thin films, a crucial requirement for many electronic devices. researchgate.net While the conductivity of N-substituted polypyrroles may be lower than that of their unsubstituted counterparts, they offer advantages in processability and functionalization. google.com

The development of electronic components like field-effect transistors has been explored using various organic-based materials. google.com The functionalization of polypyrrole can enhance its utility, for example, by grafting polyether chains to improve interface permeability in all-solid-state devices. google.com The synthesis of N-substituted pyrroles from biomass-derived chemicals like 2,5-dimethoxytetrahydrofuran (B146720) and aniline highlights a move towards more sustainable organic electronics. researchgate.net

Sensor Development and Functional Material Applications

Polymers based on N-substituted pyrroles are extensively used as the active layer in chemical sensors. mdpi.comtandfonline.comsemi.ac.cn Their electrical properties change in response to the surrounding chemical environment, which forms the basis of their sensing mechanism. semi.ac.cn An important advantage of these polymer-based sensors is their ability to operate effectively at room temperature. mdpi.com

Research has demonstrated that films made from various N-substituted polypyrrole derivatives are sensitive to a range of organic vapors, including alcohols, toluene, and acetonitrile (B52724). mdpi.com Furthermore, these polymers serve as excellent matrices for the immobilization of biological molecules like enzymes, leading to the fabrication of biosensors. For instance, glucose oxidase has been successfully immobilized in N-substituted polypyrrole matrices to create amperometric glucose sensors. tandfonline.comsemi.ac.cn

The structural analogue, poly[4-(pyrrol-1-ylmethyl)benzoic acid], has been used to create a functional composite material by incorporating cobalt microparticles. researchgate.net The carboxylic acid groups in the polymer complex with cobalt ions, which are then electrochemically reduced to form metal particles within the polymer film. researchgate.net This composite material exhibits magnetic properties, demonstrating its potential for use in storage devices. researchgate.net

Polymer MatrixAnalyte/ApplicationKey Finding
Poly(N-substituted pyrroles) Various organic vapors (alcohols, hexane (B92381), toluene)The polymer films act as sensitive materials for conductimetric gas sensors. mdpi.com
N-(p-benzoic acid)polypyrrole Glucose (via immobilized glucose oxidase)The polymer matrix effectively immobilizes the enzyme for biosensing, with a detection limit of 1x10⁻⁶ M. tandfonline.com
Poly[4-(pyrrol-1-ylmethyl)benzoic acid] Cobalt ion incorporationCreates a magnetic composite material suitable for storage applications. researchgate.net

Role in Supramolecular Chemistry and Coordination Chemistry Ligands

The structure of 4-(1H-pyrrol-1-ylmethyl)aniline, containing multiple nitrogen atoms, makes it a prime candidate for use as a ligand in coordination and supramolecular chemistry. The aniline nitrogen and the pyrrole nitrogen atom can act as donor sites, allowing the molecule to bind to metal ions.

A closely related compound, 4-(1H-pyrazol-1-ylmethyl)aniline, is noted for its potential in ligand design, where its electronic properties can be analyzed to predict coordination behavior with metal ions. kb.se An even more complex analogue, N,N,4-tris(pyridin-2-ylmethyl)aniline, has been shown to be a highly flexible and multimodal ligand. bohrium.com It forms a variety of structures with metal ions like copper, cobalt, and manganese, ranging from discrete molecular complexes to dimers and 1D coordination polymers. bohrium.com This flexibility highlights the potential of the aniline-based scaffold for creating diverse supramolecular architectures.

Furthermore, Schiff base ligands formed from the reaction of pyrrole-2-carbaldehyde and anilines are known to form centrosymmetric dimers in the solid state through N-H···N hydrogen bonds between the pyrrole N-H group and the imine nitrogen of a neighboring molecule. acs.org This self-assembly into a defined supramolecular structure is a key principle in crystal engineering. These examples suggest that 4-(1H-pyrrol-1-ylmethyl)aniline could similarly participate in forming both metal-coordinated networks and hydrogen-bonded supramolecular assemblies.

Corrosion Inhibition Properties of Related Pyrrole-Aniline Compounds

Nitrogen-containing heterocyclic compounds are widely recognized as effective corrosion inhibitors for various metals, particularly in acidic media. google.com Their mechanism of action involves the adsorption of the organic molecules onto the metal surface, forming a protective barrier that mitigates corrosive attack. The presence of heteroatoms like nitrogen with lone pairs of electrons facilitates this adsorption process.

Compounds combining both pyrrole and aniline functionalities are of particular interest. Studies on Schiff bases such as N-((1H-pyrrol-2-yl)methylene)aniline, a constitutional isomer of 4-(1H-pyrrol-1-ylmethyl)aniline, and its derivatives have shown that they significantly inhibit the corrosion of mild steel in hot hydrochloric acid solutions at concentrations ranging from 500 to 2000 ppm. google.com Similarly, silane (B1218182) molecules functionalized with aniline or pyrrole groups have demonstrated outstanding performance in protecting aluminum alloys, attributed to a synergistic effect of adhesion, barrier properties, and active corrosion inhibition. researchgate.net The protection mechanism is often linked to the ability of the conducting polymer moieties to promote passivation of the metal surface. researchgate.net

The effectiveness of these related compounds strongly suggests that 4-(1H-pyrrol-1-ylmethyl)aniline would also exhibit significant corrosion inhibition properties.

Inhibitor CompoundMetalCorrosive MediumInhibition Efficiency (η%)
N-((1H-pyrrol-2-yl)methylene)aniline derivatives Mild Steel10% HCl at 60°CHigh (Specific values depend on concentration and derivative) google.com
Substituted Pyrroles (general) Various Steels1 M HCl94.4–98.7% (for specific aminopyrrole carbonitriles) google.com
N-(3-trimethoxysilylpropyl)aniline (AnSi) AA1050 Aluminum Alloy0.05 M NaClProvides remarkable protection through a hybrid film with barrier and repairing effects. researchgate.net
Indole (B1671886) (fused pyrrole system) Mild Steel Q2350.1 M H₂SO₄93.7–97.2% google.com

Derivatives and Analogues: Synthesis and Properties

Systematic Synthesis of Substituted 4-(1H-pyrrol-1-ylmethyl)aniline Derivatives

The synthesis of substituted 4-(1H-pyrrol-1-ylmethyl)aniline derivatives is often achieved through multi-step reaction sequences, beginning with the core structure and introducing various functional groups. A common strategy involves the Paal-Knorr synthesis, a reliable method for forming the pyrrole (B145914) ring. researchgate.netorganic-chemistry.orgresearchgate.net This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, a substituted aniline (B41778). researchgate.net For instance, the reaction of 2,5-dimethoxytetrahydrofuran (B146720) with various anilines in the presence of a catalyst like iron(III) chloride in water provides an efficient and environmentally friendly route to N-substituted pyrroles. researchgate.net

Further modifications can be made to the aniline ring or the pyrrole moiety. For example, researchers have synthesized a series of N1-[2-(substituted phenylamino)acetyl]-4-(1H-pyrrol-1-yl)-benzohydrazide derivatives. researchgate.net This synthesis started with the preparation of ethyl-4-pyrrol-1-yl-benzoate, which was then converted to 4-pyrrol-1-yl benzoic acid hydrazide. researchgate.net Subsequent reaction with chloroacetyl chloride and then with various aromatic amines yielded the final substituted derivatives. researchgate.net

Another approach involves the synthesis of chalcone-imide derivatives based on a 3,4-dichloro-1H-pyrrole core. ekb.eg This began with the reaction of 4-acetyl aniline with 3,4-dichlorofuran-2,5-dione to form 1-(4-acetylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione. ekb.eg This intermediate was then reacted with various substituted aldehydes to produce the target chalcone (B49325) derivatives. ekb.eg

The following table summarizes some of the synthetic methods used to produce substituted 4-(1H-pyrrol-1-ylmethyl)aniline derivatives:

Starting MaterialsReagents and ConditionsProductReference
2,5-Dimethoxytetrahydrofuran, Substituted AnilinesIron(III) chloride, WaterN-Substituted Pyrroles researchgate.net
Ethyl-4-pyrrol-1-yl-benzoate, Hydrazine Hydrate, Chloroacetyl Chloride, Aromatic AminesTriethylamineN1-[2-(substituted phenylamino)acetyl]-4-(1H-pyrrol-1-yl)-benzohydrazide derivatives researchgate.net
4-Acetyl Aniline, 3,4-Dichlorofuran-2,5-dione, Substituted AldehydesAcetic Acid, RefluxChalcone-Imide Derivatives ekb.eg
1-(2-Nitrophenyl)pyrrole (B1580555) derivatives, AlcoholsIron powder, Acidic conditions4,7-Substituted Pyrrolo[1,2-a]quinoxalines bohrium.com

Structure-Property Relationships in Modified Compounds

The relationship between the chemical structure of 4-(1H-pyrrol-1-ylmethyl)aniline derivatives and their physical, chemical, and biological properties is a critical area of research. Modifications to the core scaffold can significantly influence factors such as solubility, electronic properties, and biological activity.

The electronic properties of these compounds are also highly dependent on their structure. The electron-rich nature of the pyrrole ring can influence the reactivity and electronic characteristics of the entire molecule. nih.gov For example, the synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline and its subsequent derivatization to an amido ferrocenyldithiophosphonate demonstrates how the pyrrole scaffold can be incorporated into electroactive materials. researchgate.net The resulting compounds were shown to be electroactive, indicating potential applications in electronic devices. researchgate.net

In another study, the introduction of a methyl group to the pyrrole moiety of isoxazole-based compounds was found to affect their selectivity for certain biological targets. dundee.ac.uk While the parent compound showed high selectivity, the methylated derivatives exhibited increased cross-reactivity, suggesting that even small structural changes can have a significant impact on biological interactions. dundee.ac.uk

The following table provides examples of how structural modifications affect the properties of 4-(1H-pyrrol-1-ylmethyl)aniline derivatives:

Structural ModificationObserved Property ChangeReference
Substitution on the phenylaminoacetyl groupModulated antibacterial and antitubercular activity researchgate.net
Incorporation of thiophene (B33073) and ferrocene (B1249389) moietiesResulted in electroactive materials researchgate.net
Methylation of the pyrrole ring in isoxazole (B147169) derivativesIncreased cross-reactivity with biological targets dundee.ac.uk
Introduction of a 2-pyridyl group in place of a phenyl ringIncreased metabolic stability nih.gov

Formation of Condensed Heterocyclic Systems from Pyrrole-Aniline Scaffolds

The pyrrole-aniline scaffold is a valuable building block for the synthesis of more complex, condensed heterocyclic systems. These fused ring systems often exhibit unique biological activities and photophysical properties. A prominent example is the synthesis of pyrrolo[1,2-a]quinoxalines.

Several synthetic strategies have been developed to construct the pyrrolo[1,2-a]quinoxaline (B1220188) ring system. One method involves an iron-catalyzed oxidative annulation of 1-(2-aminophenyl)pyrrole with an unreactive methyl arene. acs.org This reaction proceeds through the in-situ formation of a benzaldehyde (B42025) intermediate, followed by a Pictet-Spengler-type annulation. acs.org Another approach utilizes an iron-promoted cascade of redox reactions, imine formation, and intramolecular cyclization starting from 1-(2-nitrophenyl)pyrrole derivatives and alcohols. bohrium.com

Electrochemical methods have also been employed for the synthesis of pyrrolo[1,2-a]quinoxalines. An iodine-mediated electrochemical C(sp3)–H cyclization has been shown to be an efficient method for producing these compounds under mild conditions. rsc.org Furthermore, a catalyst-free, one-pot, three-component reaction of 1,2-diaminobenzene, dialkyl acetylenedicarboxylates, and ethyl bromopyruvate has been reported to yield functionalized pyrrolo[1,2-a]quinoxaline derivatives in good yields. beilstein-journals.org

These condensed heterocyclic systems are of significant interest due to their potential applications. Pyrrolo[1,2-a]quinoxalines have been recognized for their biological activities and interesting fluorescence properties, making them relevant in the development of pharmaceuticals and organic electroluminescent materials. bohrium.comrsc.org

The following table outlines various methods for the formation of condensed heterocyclic systems from pyrrole-aniline scaffolds:

ReactantsMethodProductReference
1-(2-Aminophenyl)pyrrole, Methyl AreneIron-Catalyzed Oxidative Annulation4-Aryl Pyrrolo[1,2-a]quinoxalines acs.org
1-(2-Nitrophenyl)pyrrole derivatives, AlcoholsIron-Promoted Cascade Reaction4,7-Substituted Pyrrolo[1,2-a]quinoxalines bohrium.com
QuinoxalinesIodine-Mediated Electrochemical C(sp3)–H CyclizationFunctionalized Quinoxalines rsc.org
1,2-Diaminobenzene, Dialkyl Acetylenedicarboxylates, Ethyl BromopyruvateCatalyst-Free Multicomponent ReactionFunctionalized Pyrrolo[1,2-a]quinoxaline Derivatives beilstein-journals.org

Design and Synthesis of N-Alkyl and N,C-Diallyl Pyrrole Analogues

The design and synthesis of N-alkyl and N,C-diallyl pyrrole analogues of 4-(1H-pyrrol-1-ylmethyl)aniline expand the chemical space and potential applications of this scaffold. N-alkylation of the pyrrole nitrogen can be achieved through various methods, including reactions with alkyl halides in the presence of a base. organic-chemistry.org For example, the use of ionic liquids as solvents can facilitate highly regioselective N-substitution of pyrrole with alkyl halides. organic-chemistry.org

A more advanced strategy for synthesizing N-alkylindoles, a related class of compounds, involves a [4+1] annulative double C-H functionalization of N,N-dialkylanilines. nih.gov This method utilizes a site-selective hydrogen atom transfer and the addition of a sulfonyl diazo coupling partner to construct the indole (B1671886) ring. nih.gov

The introduction of allyl groups at both the nitrogen and carbon atoms of the pyrrole ring opens up possibilities for further chemical transformations. Palladium(II)-catalyzed oxidative cyclization of N-allylimines, derived from methyl ketones, can afford pyrrole derivatives. rsc.org This reaction proceeds through α-palladation of the imine, followed by migratory insertion of the olefin and β-hydride elimination. rsc.org

The synthesis of N-acylpyrroles has also been explored. One method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by an acid-mediated cyclization to form the N-acylpyrrole ring. organic-chemistry.orgrsc.org This approach is tolerant of various functional groups. organic-chemistry.orgrsc.org

These N-alkyl and N,C-diallyl pyrrole analogues are valuable intermediates in organic synthesis and can serve as precursors for a wide range of more complex molecules. The functional groups introduced through these synthetic routes can act as handles for further structural modifications, enabling the creation of diverse chemical libraries for drug discovery and materials science research. mdpi.com

The following table summarizes methods for the synthesis of N-alkyl and N-acyl pyrrole analogues:

Starting MaterialsReagents and ConditionsProduct TypeReference
Pyrrole, Alkyl HalidesIonic LiquidN-Alkylpyrroles organic-chemistry.org
N,N-Dialkylanilines, Sulfonyl Diazo CompoundsC-H FunctionalizationN-Alkylindoles nih.gov
Methyl Ketones, AllylaminePalladium(II) Catalyst, OxygenN-Allylpyrroles rsc.org
Carboxylic Acids, 2,4,4-Trimethoxybutan-1-amineAcid-mediated CyclizationN-Acylpyrroles organic-chemistry.orgrsc.org

Biological Interaction Studies and Mechanistic Insights Non Clinical

Enzyme Inhibition and Receptor Ligand Investigations

The pyrrole-aniline scaffold is a key feature in the design of molecules targeting various enzymes and receptors. Derivatives of 4-(1H-pyrrol-1-yl)aniline have been investigated for their potential as inhibitors of critical enzymes involved in disease pathways.

One area of investigation has been their role as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. A series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines were synthesized and assessed for their ability to inhibit CDKs. nih.gov Several compounds in this series demonstrated potent inhibition of both CDK2 and CDK4, and also showed anti-proliferative effects against human tumor cell lines. nih.gov

Furthermore, a related derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline, has been shown to inhibit enzymes essential for bacterial survival, such as dihydrofolate reductase (DHFR) and enoyl ACP reductase. The mechanism involves the compound binding to the active sites of these enzymes, thereby blocking their function and leading to an antimicrobial effect.

The structural framework of anilino-ethyl linkers combined with other moieties has also been explored for developing dopamine (B1211576) D2/D3 receptor ligands. uni-duesseldorf.de These receptors are significant targets for treating dopamine-related disorders. Studies have shown that compounds incorporating a 4-aniline ethyl linker can exhibit promising binding properties at these receptors. uni-duesseldorf.de

Derivative/Compound ClassTarget Enzyme/ReceptorObserved EffectReference
2-anilino-4-(1H-pyrrol-3-yl)pyrimidinesCyclin-dependent kinase 2 (CDK2), Cyclin-dependent kinase 4 (CDK4)Potent inhibition, anti-proliferative activity in tumor cells nih.gov
4-(2,5-dimethyl-1H-pyrrol-1-yl)anilineDihydrofolate reductase (DHFR), Enoyl ACP reductaseEnzyme inhibition, antimicrobial effects
Anilino-ethyl linker-based compoundsDopamine D2/D3 receptorsPromising binding properties uni-duesseldorf.de

Antioxidant Properties of Derivatives via Molecular Docking Simulations

Molecular docking simulations are instrumental in understanding the antioxidant potential of chemical compounds by predicting their interaction with key enzymes involved in oxidative stress, such as catalase. Derivatives of 4-(1H-pyrrol-1-ylmethyl)aniline, particularly those incorporating pyrazole (B372694) and other heterocyclic systems, have been the subject of such investigations.

Studies on novel thienyl-pyrazoles have utilized molecular docking to reveal their antioxidant mechanism. These compounds were found to exhibit good antioxidant activity through π-π stacking interactions with key amino acid residues, specifically Try337 and Phe140, of the catalase enzyme. semanticscholar.org This suggests that the heterocyclic core is crucial for the observed antioxidant effects. semanticscholar.org

Similarly, docking studies on a series of pyrazole derivatives indicated excellent antioxidant properties. nih.gov The simulations, performed on targets like PDB ID: 5ADH and 1RO6, revealed significant binding affinities and non-bonding interactions, supporting their potential as antioxidant agents. nih.gov Molecular electrostatic potential (MEP) analysis further showed that specific groups on the molecules, such as amide and nitro groups, act as centers for electrophilic attacks, which can be relevant to their antioxidant mechanism. nih.gov

A study on a new cinnamic-pyrrole hybrid molecule also highlighted its potential as an antioxidant agent. mdpi.com While this specific study focused on in vitro assays, it underscores the interest in pyrrole (B145914) derivatives for antioxidant applications, where molecular docking is a common tool for mechanistic elucidation. mdpi.com

Compound ClassTarget ProteinKey Interacting ResiduesPredicted OutcomeReference
Thienyl-pyrazolesCatalaseTry337, Phe140Good antioxidant activity via π-π stacking semanticscholar.org
Pyrazole derivativesPDB ID: 5ADH, 1RO6Not specifiedExcellent antioxidant and anti-inflammatory properties nih.gov

Modulation of Inflammatory Pathways

The inflammatory process involves complex signaling cascades, with key pathways such as NF-κB, COX-2, and STAT-3 playing central roles. Pyrrole derivatives have emerged as a class of compounds with the potential to modulate these inflammatory pathways, making them attractive for the development of new anti-inflammatory agents.

Pyrrole derivatives are recognized for a wide spectrum of pharmaceutical applications, including anti-inflammatory activities. mdpi.com Commercially available anti-inflammatory drugs like tolmetin (B1215870) and ketorolac (B1673617) feature a pyrrole core, highlighting the significance of this scaffold in designing molecules that can interfere with the inflammatory cascade. mdpi.com Research into new pyrrole-based compounds continues to explore their anti-inflammatory potential. uniroma1.it

The arachidonic acid (AA) cascade is a critical biochemical pathway for targeting inflammatory diseases. acs.org The balance between pro-inflammatory and anti-inflammatory mediators derived from AA determines the outcome of an inflammatory response. acs.org The development of dual inhibitors of enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) represents a modern approach to anti-inflammatory therapy. While not directly studying 4-(1H-pyrrol-1-ylmethyl)aniline, research in this area often involves heterocyclic scaffolds that could be conceptually related.

Natural compounds, or phytochemicals, are known to exert anti-cancer effects by modulating inflammatory signaling pathways. nih.gov Their mechanisms often involve the suppression of NF-κB activation, inhibition of STAT-3, and downregulation of COX-2 and inflammatory cytokines. nih.gov This general principle provides a basis for investigating synthetic compounds like 4-(1H-pyrrol-1-ylmethyl)aniline and its derivatives for similar modulatory effects on these key inflammatory targets.

Interactions with Biological Molecules (e.g., DNA, Proteins)

The interaction of small molecules with biological macromolecules like DNA and proteins is fundamental to their therapeutic or toxic effects. An effective interaction between a drug candidate and DNA or a target protein often underpins its anticancer activity. acs.org

Derivatives of the pyrrole-aniline structure have been studied for their ability to bind to DNA. For instance, mixed ligand copper(II) complexes incorporating 2-(methylsulfanyl)-N-(1H-pyrrole-2-ylmethylidene) aniline (B41778) were investigated for their DNA binding properties. researchgate.net Electronic absorption spectroscopy suggested that these copper complexes bind to DNA through an intercalation mode. researchgate.netresearchgate.net Such studies are crucial for designing new therapeutic agents that target DNA. researchgate.net The ability of a compound to cleave DNA is another important aspect, often linked to its binding affinity. researchgate.net

The binding of small molecules to proteins is equally significant. Bovine Serum Albumin (BSA) is a common model protein used to study drug-protein interactions. Research on a 1,4-disubstituted 1,2,3-triazole derivative involved detailed studies of its interaction with both DNA and BSA to understand its binding characteristics, which are critical for its potential anticancer activity. acs.org

Molecular docking is a powerful computational tool to predict the binding modes and affinities of small molecules with macromolecules. Docking analyses have been used to show that various heterocyclic compounds can bind to the minor groove of DNA. researchgate.net These computational studies provide insights into the preferred binding sites and orientations of the molecules, guiding further experimental work. researchgate.net

Interacting MoleculeBinding Mode/InteractionMethod of StudyReference
Calf Thymus DNAIntercalationElectronic Absorption Spectroscopy researchgate.netresearchgate.net
DNA / BSABinding InteractionsSpectroscopic and Molecular Docking acs.org
B-DNAMinor groove bindingMolecular Docking researchgate.net

Analytical Methodologies for Characterization in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an essential tool in synthetic chemistry for both the purification of products from reaction mixtures and the assessment of their purity. The choice of technique depends on the scale of the separation and the required analytical detail.

Following synthesis, column chromatography is the principal method used for the purification of 4-(1H-pyrrol-1-ylmethyl)aniline from starting materials, by-products, and other impurities on a preparative scale. rsc.org This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a liquid mobile phase.

In a typical procedure, a glass column is packed with a solid adsorbent, most commonly silica (B1680970) gel. rsc.orgthieme-connect.de The crude reaction mixture containing 4-(1H-pyrrol-1-ylmethyl)aniline is loaded onto the top of the column. A solvent system, or eluent, is then passed through the column. The polarity of the eluent is carefully chosen and often gradually increased (gradient elution) to effectively separate the components. nih.gov Compounds with weaker interactions with the stationary phase travel down the column faster, while those with stronger interactions are retained longer. For pyrrole (B145914) and aniline (B41778) derivatives, common eluents include mixtures of non-polar solvents like petroleum ether or hexane (B92381) with a more polar solvent such as ethyl acetate (B1210297) or diethyl ether. mdpi.comrsc.orgnih.gov Fractions are collected sequentially and analyzed, often by Thin-Layer Chromatography, to identify those containing the pure product. thieme-connect.de

Table 1: Example Column Chromatography Conditions for Purification of Related Aniline & Pyrrole Derivatives
Compound TypeStationary PhaseMobile Phase (Eluent)Reference
Substituted PyrroloquinoxalinesSilica GelPetroleum ether / Ethyl acetate rsc.org
Tris(pyrazolyl)methyl)anilineSilica GelDiethyl ether (Et₂O) mdpi.com
N-alkyl anilinesSilica Gel (SiO₂)Petroleum spirits / Ethyl acetate (9:1) nih.gov
Substituted PyrrolesSilica GelPetroleum ether / Ethyl acetate (10:1) rsc.org

Thin-Layer Chromatography (TLC) is a rapid, sensitive, and inexpensive analytical technique used for several purposes in the context of 4-(1H-pyrrol-1-ylmethyl)aniline research. Its primary applications are to monitor the progress of a chemical reaction, to determine the optimal eluent system for column chromatography, and to quickly assess the purity of fractions collected from it. thieme-connect.de

A TLC plate consists of a thin layer of stationary phase, typically silica gel, coated onto a backing of glass or aluminum. sigmaaldrich.com A small spot of the sample solution is applied near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase. As the solvent moves up the plate by capillary action, it separates the components of the sample. The separation is based on the same principles of differential partitioning as column chromatography. sigmaaldrich.com

After the solvent front nears the top of the plate, the plate is removed and dried. The positions of the separated compounds are visualized, commonly by using a UV lamp, as the pyrrole and aniline rings are UV-active. sigmaaldrich.com The retention factor (R_f), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated for each spot. For a given stationary and mobile phase, the R_f value is a characteristic property of a compound. For instance, a related compound showed an R_f value of 0.45 in a petroleum ether/ethyl acetate (5:1) system. rsc.org A pure compound should ideally appear as a single spot on the TLC plate.

Table 2: General TLC System for Analysis of Aniline Compounds
ParameterDescriptionReference
Stationary PhaseHPTLC pre-coated plate CN F254s or similar silica gel plates sigmaaldrich.com
Mobile Phase (Eluent)Mixtures of non-polar and polar solvents (e.g., n-hexane:toluene:acetone) sigmaaldrich.com
VisualizationUV lamp at 238 nm or 254 nm sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. bldpharm.com It is a definitive method for confirming the identity and assessing the purity of 4-(1H-pyrrol-1-ylmethyl)aniline. Commercial suppliers confirm that LC-MS data is available for this compound, indicating its standard use in quality control. ucl.ac.uk

In an LC-MS analysis, the sample is first injected into an HPLC (High-Performance Liquid Chromatography) system, which separates it into its individual components. The eluent from the HPLC column then flows into the ion source of the mass spectrometer. For a molecule like 4-(1H-pyrrol-1-ylmethyl)aniline, electrospray ionization (ESI) in the positive ion mode is a common choice. mdpi.com This process generates charged molecular ions in the gas phase.

The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular weight with extremely high accuracy, allowing for the confirmation of the elemental formula. For 4-(1H-pyrrol-1-ylmethyl)aniline (C₁₂H₁₄N₂), the mass spectrometer would be expected to detect the protonated molecule [M+H]⁺ and potentially other adducts like the sodium adduct [M+Na]⁺. mdpi.com The combination of the retention time from the LC and the mass spectrum from the MS provides a very high degree of confidence in the compound's identity and purity. researchgate.net

Table 3: Predicted LC-MS Data for 4-(1H-pyrrol-1-ylmethyl)aniline (C₁₂H₁₄N₂)
ParameterValueDescription
Molecular FormulaC₁₂H₁₄N₂The elemental composition of the compound.
Monoisotopic Mass186.1157 g/molThe exact mass of the molecule with the most abundant isotopes.
Expected [M+H]⁺ Ion187.1230 m/zThe mass-to-charge ratio of the protonated molecule, commonly observed in ESI+.
Expected [M+Na]⁺ Ion209.1049 m/zThe mass-to-charge ratio of the sodium adduct, also frequently observed. mdpi.com

Spectrophotometric Quantification Methods (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a quantitative analytical technique used to measure the absorption of ultraviolet or visible light by a compound in solution. The presence of chromophores—the aniline and pyrrole aromatic rings—in 4-(1H-pyrrol-1-ylmethyl)aniline makes it suitable for analysis by this method.

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship allows for the creation of a calibration curve by measuring the absorbance of several solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Furthermore, UV-Vis spectroscopy can be used to study the compound's interactions with other molecules, such as metal ions. For example, in a process known as a spectroscopic titration, the UV-Vis spectrum of the compound is monitored as increasing amounts of a metal salt are added. Changes in the spectrum, such as shifts in the wavelength of maximum absorbance (λ_max) or changes in absorbance intensity, can indicate the formation of a complex between the compound and the metal ion, allowing for the determination of binding constants. Theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) can also be used to simulate and help interpret experimental UV-Vis spectra.

Future Research Directions and Prospects

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The synthesis of N-substituted pyrroles is a well-established field, yet there is ample room for developing novel and more sustainable methods for producing 4-(1H-pyrrol-1-ylmethyl)aniline. Classic methods like the Paal-Knorr and Hantzsch syntheses provide a foundation for pyrrole (B145914) ring formation. pharmaguideline.com The Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a prominent strategy. pharmaguideline.commdpi.com For the target compound, this would involve reacting succinaldehyde (B1195056) with 4-(aminomethyl)aniline.

Future research should focus on "green chemistry" principles to improve efficiency and reduce environmental impact. researchgate.netresearchgate.net Key areas for exploration include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically shorten reaction times in the synthesis of related N-substituted pyrroles, often without the need for a catalyst. researchgate.netacs.orgbeilstein-journals.org Applying this technique to the synthesis of 4-(1H-pyrrol-1-ylmethyl)aniline could offer a rapid and efficient route.

Catalyst Development: Research into novel catalysts could improve yields and selectivity. The use of inexpensive and commercially available aluminas has proven effective for Paal-Knorr synthesis under solvent-free conditions. mdpi.com Other sustainable options include molecular sieves, bohrium.com reusable heterogeneous catalysts like silica-supported bismuth(III) chloride, mdpi.comresearchgate.net and even nano-ferric supported organocatalysts. beilstein-journals.org

Alternative Reaction Conditions: N-alkylation of pyrrole can be achieved using a strong base to deprotonate the pyrrole nitrogen, followed by reaction with an electrophile like 4-(bromomethyl)aniline. wikipedia.org Exploring phase-transfer catalysts, such as polyethylene (B3416737) glycols, in aqueous potassium hydroxide-organic two-phase systems could be a viable, milder alternative to strong bases like sodium hydride. oup.com Investigations into solvent-free reactions or the use of water as a solvent, which has been successful for other N-substituted pyrroles, would align with green chemistry goals. beilstein-journals.orgresearchgate.net

A comparative table of potential synthetic approaches is presented below.

MethodTypical Catalyst/ReagentsConditionsPotential Advantages
Paal-Knorr Reaction Acetonylacetone, Primary AminesConventional heating, 60°C, 45 minHigh yields, operational simplicity. mdpi.com
Clauson-Kaas Reaction 2,5-Dimethoxytetrahydrofuran (B146720), AminesMicrowave, Water, 10-30 minCatalyst-free, short reaction time, green solvent. researchgate.netbeilstein-journals.org
N-Alkylation Pyrrole, Alkyl Halide, NaH/KOHTHF or two-phase systemsDirect route for introducing the benzyl (B1604629) aniline (B41778) moiety. acs.orgwikipedia.orgoup.com
Mechanochemical Synthesis DiketoLnes, Amines, Acid CatalystHigh-Speed Vibration MillingSolventless, very short reaction times. researchgate.net

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and controlling product outcomes. For 4-(1H-pyrrol-1-ylmethyl)aniline, future research could focus on the mechanisms of its formation and subsequent reactions.

The primary synthetic route, N-alkylation, hinges on the acidity of the pyrrole N-H proton (pKa ≈ 17.5). wikipedia.org Deprotonation creates a nucleophilic pyrrolide anion. The regioselectivity of the subsequent alkylation (N- vs. C-alkylation) is a key area for mechanistic study. The choice of the counter-ion (e.g., Li+, Na+, K+) and the solvent can influence the reaction site; ionic bonds and solvating solvents typically favor the desired N-alkylation. wikipedia.org In contrast, more covalent nitrogen-metal bonds can lead to undesired C-alkylation. wikipedia.org Detailed kinetic and computational studies could elucidate the transition states and intermediates, enabling precise control over the synthesis.

Similarly, the Paal-Knorr condensation mechanism involves a sequence of carbonyl protonation, nucleophilic attack by the amine, and subsequent cyclization and dehydration steps. mdpi.com Investigating the role of Brønsted vs. Lewis acid sites on heterogeneous catalysts could lead to the design of more efficient catalytic systems. mdpi.com For example, catalysts with a high percentage of Brønsted acid sites are hypothesized to efficiently catalyze the condensation and dehydration processes required for pyrrole ring formation. mdpi.com

Design of Advanced Functional Materials

The conjugated structure of 4-(1H-pyrrol-1-ylmethyl)aniline makes it a promising building block for advanced functional materials. bsu.edu.az Both polypyrrole and polyaniline are well-known conducting polymers, and a molecule that combines both moieties could be used as a monomer to create novel materials with tailored properties. mdpi.com

Future research directions include:

Conducting Polymers: The compound could be polymerized or copolymerized to create new conductive materials. theseus.fi Copolymers of pyrrole with aniline have been synthesized to integrate the advantages of both homopolymers, potentially enhancing environmental stability and electrochemical properties. mdpi.comtheseus.firesearchgate.net The target molecule could be used in biomimetic synthesis, using peroxidase-like catalysts such as hematin (B1673048) or ferrocene (B1249389), to produce tunable semiconductive organic materials. nih.gov

Nanomaterials: Pyrrole and aniline have been used to create copolymer nanostructures and composites with materials like biochar for applications in energy storage, such as supercapacitors. arabjchem.org 4-(1H-pyrrol-1-ylmethyl)aniline could be a key component in creating functionalized composites with unique electrochemical behaviors.

Optical Materials: Pyrrole derivatives have been engineered for advanced optical applications. nih.gov For instance, the introduction of an aromatic carbonyl to a tetraphenylpyrrole core has resulted in materials with aggregation-induced phosphorescence, suitable for two-photon luminescence imaging. nih.gov Exploring the optical properties of polymers or nanoparticles derived from 4-(1H-pyrrol-1-ylmethyl)aniline could open up new applications in sensors, bioimaging, and organic light-emitting diodes (OLEDs).

Broadening Scope of Biological Interaction Studies in Vitro

Pyrrole and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. researchgate.netnih.govscispace.com The pyrrole scaffold is present in drugs with anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govscispace.commdpi.comfrontiersin.org Given this precedent, 4-(1H-pyrrol-1-ylmethyl)aniline is a prime candidate for broad in vitro biological screening.

Future research should systematically evaluate the compound's activity in various assays:

Anticancer Activity: Pyrrole derivatives have shown potent cytotoxicity against various cancer cell lines. mdpi.comresearchgate.net For example, certain novel pyrroles have demonstrated significant cytotoxic effects against colon (LoVo), breast (MCF-7), and ovarian (SK-OV-3) adenocarcinoma cells. mdpi.com Screening 4-(1H-pyrrol-1-ylmethyl)aniline against a diverse panel of cancer cell lines is a logical first step.

Enzyme Inhibition: Pyrrole-based structures have been identified as potent inhibitors of key enzymes. For example, derivatives have been designed as monoamine oxidase (MAO-A and MAO-B) inhibitors, which are relevant for neurological disorders. nih.gov Other studies have targeted protein kinases, which are crucial in cancer cell proliferation. mdpi.com A broad screening against various enzyme families could uncover novel therapeutic targets.

Antimicrobial and Antioxidant Properties: Pyrrole derivatives have been reported to possess antibacterial, antifungal, and antioxidant activities. nih.govfrontiersin.orgsrce.hr Evaluating the minimum inhibitory concentration (MIC) of 4-(1H-pyrrol-1-ylmethyl)aniline against a range of pathogenic bacteria and fungi, as well as its ability to mitigate oxidative stress in cellular models, is warranted. nih.gov

The table below summarizes the in vitro activities found in related pyrrole compounds, suggesting promising avenues for the target molecule.

Biological ActivityTarget/AssayExample Compound ClassReference
Anticancer Cytotoxicity in LoVo, MCF-7, SK-OV-3 cell linesN-phenyl pyrrole derivatives mdpi.com
Enzyme Inhibition Monoamine Oxidase A (MAO-A)1-(1-methyl-1H-pyrrol-2-yl)propan-1-one derivatives nih.gov
Antioxidant 6-OHDA Induced Neurotoxicity in PC12 cellsPyrrole-based hydrazide-hydrazones nih.gov
Antimicrobial Staphylococcus aureus, E. coli, Candida albicans2-aminopyrrole-3-carbonitriles srce.hr

Development of Advanced Analytical Protocols

Robust analytical methods are essential for the characterization, quantification, and quality control of 4-(1H-pyrrol-1-ylmethyl)aniline in both synthetic and biological contexts. While standard techniques are applicable, future research should focus on developing and validating specific, high-performance protocols.

Chromatographic Methods: High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS or LC-MS/MS), is the preferred method for the analysis of heterocyclic amines due to its high selectivity and sensitivity without requiring derivatization. nih.govnih.govresearchgate.net Developing a validated LC-MS/MS method for 4-(1H-pyrrol-1-ylmethyl)aniline would be critical for its quantification in complex matrices, such as during reaction monitoring or in biological samples from in vitro studies.

Sample Preparation: Efficient sample pretreatment is crucial for accurate analysis. nih.govchrom-china.com Future work should optimize sample preparation techniques, such as solid-phase extraction (SPE), to effectively remove interfering substances like proteins and lipids. nih.govnih.gov

Structural Characterization: The definitive structure of newly synthesized 4-(1H-pyrrol-1-ylmethyl)aniline and its derivatives would be confirmed using a suite of spectroscopic techniques. This includes Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). mdpi.comrsc.orgmdpi.com For related compounds, detailed NMR assignments have been confirmed using 2D techniques like HSQC and HMBC. mdpi.com Obtaining single-crystal X-ray diffraction data would provide unambiguous proof of structure and conformation. mdpi.commdpi.com

Q & A

Basic Research: Synthesis and Optimization

Q1. What synthetic routes are commonly employed for 4-(1H-pyrrol-1-ylmethyl)aniline, and how can reaction conditions (e.g., catalysts, solvents) be optimized to improve yield? A1. A widely used method involves the nucleophilic substitution of 4-nitrobenzyl halides with pyrrole derivatives, followed by catalytic hydrogenation (e.g., Pd/C under H₂) to reduce the nitro group to an amine . Key parameters include:

  • Catalyst selection : Pd/C (5-10% loading) ensures efficient nitro reduction .
  • Temperature : Hydrogenation typically proceeds at 25-60°C to balance reaction rate and side-product formation.
  • Solvent optimization : Ethanol or THF is preferred for solubility and inertness.
    Yields exceeding 80% are achievable under controlled conditions.

Basic Research: Structural Characterization

Q2. Which spectroscopic and crystallographic techniques are critical for characterizing 4-(1H-pyrrol-1-ylmethyl)aniline? A2. Essential methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., pyrrole C-H protons at δ 6.2–6.8 ppm; aniline NH₂ at δ 4.5–5.0 ppm) .
  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths and angles (e.g., C-N bond lengths ~1.35–1.40 Å in analogous compounds) .
  • Mass spectrometry : ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 177.27) .

Advanced Research: Crystal Packing and Intermolecular Interactions

Q3. How do hydrogen-bonding networks and π-π interactions influence the crystal packing of 4-(1H-pyrrol-1-ylmethyl)aniline? A3. In related aniline derivatives (e.g., 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline), SC-XRD reveals:

  • N-H···O hydrogen bonds (D···A distances ~3.24 Å) form 2D layers .
  • C-H···π interactions (distance ~3.5 Å) stabilize 3D packing .
    Table 1. Hydrogen-bond parameters for analogous compounds:
D-H···AD-H (Å)H···A (Å)D···A (Å)Angle (°)
N1-H1A···O10.842.483.24151

Advanced Research: Computational Modeling

Q4. How do density functional theory (DFT) calculations align with experimental data for 4-(1H-pyrrol-1-ylmethyl)aniline? A4. DFT studies on structurally similar compounds (e.g., PSMA) show:

  • Geometry optimization : Calculated bond lengths and angles deviate <2% from SC-XRD data .
  • Electronic properties : HOMO-LUMO gaps (~4.5 eV) correlate with UV-vis absorption spectra (λmax ~280 nm) .

    Table 2. Experimental vs. DFT-calculated UV-vis
ParameterExperimentalDFT (B3LYP/6-31G*)
λmax (nm)280275
Oscillator strength0.450.42

Advanced Research: Mechanistic Insights

Q5. What kinetic and mechanistic studies elucidate the reactivity of 4-(1H-pyrrol-1-ylmethyl)aniline in cross-coupling reactions? A5. Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) proceeds via:

  • Oxidative addition : Aryl halide binds Pd⁰ to form Pd²⁺ intermediate.
  • Transmetallation : Boronic acid transfers aryl group to Pd.
  • Reductive elimination : Forms biaryl product .
    Key findings : Electron-rich aniline derivatives enhance reaction rates due to increased nucleophilicity .

Advanced Research: Biological Applications

Q6. How does 4-(1H-pyrrol-1-ylmethyl)aniline interact with biological targets, and what docking studies support its potential in drug discovery? A6. Molecular docking of analogous compounds (e.g., 4-aminophenyl-indole derivatives) reveals:

  • Binding affinity : ΔG values of −8.2 to −9.5 kcal/mol for kinase targets .
  • Hydrogen-bond interactions : NH₂ group forms bonds with active-site residues (e.g., Asp86 in 3JUS protein) .
    Methodology : AutoDock Vina with Lamarckian genetic algorithm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.